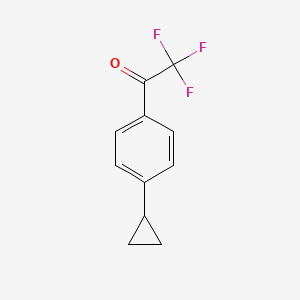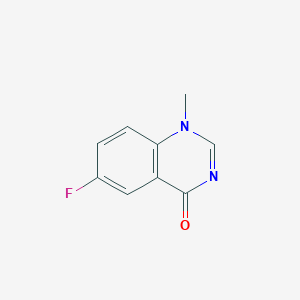
6-Fluoro-1-methylquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1-methylquinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-methylquinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoroaniline and methyl anthranilate.
Cyclization: The key step involves the cyclization of the starting materials to form the quinazolinone core. This can be achieved through various cyclization reactions, such as the Pinner reaction or the Bischler-Napieralski reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-methylquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the quinazolinone ring.
Substitution: The fluorine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can produce various 6-substituted quinazolinone derivatives.
Scientific Research Applications
6-Fluoro-1-methylquinazolin-4(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-1-methylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinazolin-4(1H)-one: Lacks the methyl group at the 1-position.
1-Methylquinazolin-4(1H)-one: Lacks the fluorine atom at the 6-position.
Quinazolin-4(1H)-one: Lacks both the fluorine atom and the methyl group.
Uniqueness
6-Fluoro-1-methylquinazolin-4(1H)-one is unique due to the presence of both the fluorine atom at the 6-position and the methyl group at the 1-position. These structural features may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7FN2O |
|---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
6-fluoro-1-methylquinazolin-4-one |
InChI |
InChI=1S/C9H7FN2O/c1-12-5-11-9(13)7-4-6(10)2-3-8(7)12/h2-5H,1H3 |
InChI Key |
CVPOYKLMLMPDFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=O)C2=C1C=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


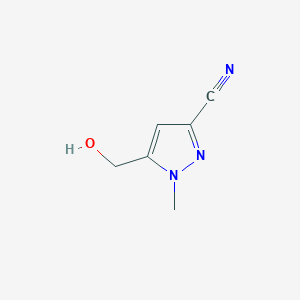
![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide hydrochloride](/img/structure/B15046072.png)
![Methyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B15046080.png)
![4-{[(4,4,5,5,5-Pentafluoropentyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B15046085.png)
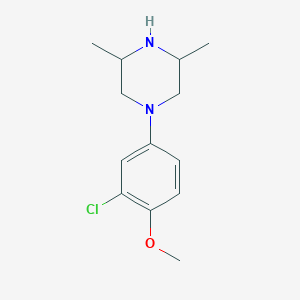
![Ethyl N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B15046108.png)
![1-(1,1,3,3-Tetradeuterio-2,7-diazaspiro[3.5]nonan-2-yl)ethanone;hydrochloride](/img/structure/B15046119.png)
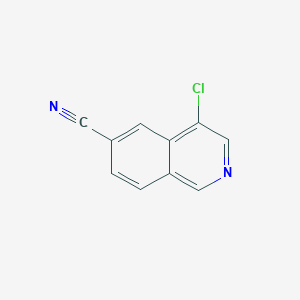
![Oxazolo[4,5-c]quinoline](/img/structure/B15046130.png)
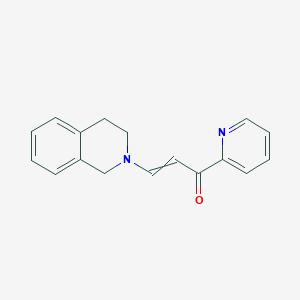
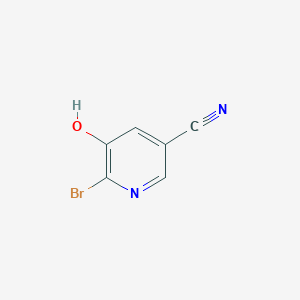
![1-[2-(2-Methoxyethoxy)ethyl]piperazine hydrochloride](/img/structure/B15046137.png)
![1-[2-(Trifluoromethoxy)ethyl]piperazine hydrochloride](/img/structure/B15046139.png)
